molecular formula C34H32MgN4O4 B081315 Mg(II) protoporphyrin IX CAS No. 14947-11-6

Mg(II) protoporphyrin IX

Cat. No.: B081315
CAS No.: 14947-11-6
M. Wt: 584.9 g/mol
InChI Key: REJJDEGSUOCEEW-UHFFFAOYSA-L
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Description

Magnesium protoporphyrin IX, commonly referred to as Mg-protoporphyrin IX, is a crucial intermediate in the biosynthesis of chlorophyll. This compound plays a significant role in the photosynthetic processes of plants, algae, and certain bacteria. It is synthesized in plastids and is essential for the conversion of light energy into chemical energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mg-protoporphyrin IX involves several enzymatic steps within the tetrapyrrole biosynthetic pathway. The initial step is the formation of 5-aminolevulinic acid from glutamate. This is followed by a series of reactions that lead to the formation of protoporphyrin IX. The insertion of magnesium into protoporphyrin IX is catalyzed by the enzyme magnesium chelatase, resulting in the formation of Mg-protoporphyrin IX .

Industrial Production Methods

Industrial production of Mg-protoporphyrin IX is not commonly practiced due to its specific biological role and the complexity of its biosynthetic pathway. it can be synthesized in laboratory settings using isolated enzymes and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Mg-protoporphyrin IX undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various chlorophyll derivatives.

    Reduction: Reduction reactions can convert it into different forms of chlorophyll.

    Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in the reactions involving Mg-protoporphyrin IX include:

    Magnesium chelatase: For the insertion of magnesium into protoporphyrin IX.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of Mg-protoporphyrin IX are various chlorophyll derivatives, which are essential for photosynthesis .

Scientific Research Applications

Mg-protoporphyrin IX has several scientific research applications, including:

    Biology: Research focuses on its role in the regulation of gene expression and its involvement in the photosynthetic processes of plants and algae.

    Medicine: Studies are exploring its potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

Mg-protoporphyrin IX exerts its effects by acting as an intermediate in the biosynthesis of chlorophyll. It is synthesized in plastids and plays a role in the regulation of gene expression related to photosynthesis. The molecular targets and pathways involved include the tetrapyrrole biosynthetic pathway and the regulation of the HEMA gene, which encodes glutamyl-tRNA reductase .

Comparison with Similar Compounds

Similar Compounds

    Protoporphyrin IX: The precursor to Mg-protoporphyrin IX, which lacks the magnesium ion.

    Heme: Another tetrapyrrole compound that contains iron instead of magnesium and is involved in oxygen transport and electron transfer.

    Chlorophyll a and b: The final products of the biosynthetic pathway that contain Mg-protoporphyrin IX as an intermediate.

Uniqueness

Mg-protoporphyrin IX is unique due to its specific role in the biosynthesis of chlorophyll and its involvement in the regulation of photosynthetic gene expression. Unlike heme, which contains iron, Mg-protoporphyrin IX contains magnesium, making it essential for the photosynthetic processes in plants and algae .

Properties

CAS No.

14947-11-6

Molecular Formula

C34H32MgN4O4

Molecular Weight

584.9 g/mol

IUPAC Name

magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron

InChI

InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

REJJDEGSUOCEEW-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2]

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Mg+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2]

Synonyms

divinyl-Mg-protoporphyrin
magnesium protoporphyrin
Mg protoporphyrin
MgProto

Origin of Product

United States

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